2-chloro-5-(propan-2-yl)-1,3-benzoxazole
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Overview
Description
2-chloro-5-(propan-2-yl)-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones . For 2-chloro-5-(propan-2-yl)-1,3-benzoxazole, a common synthetic route includes the reaction of 2-aminophenol with 2-chloro-5-(1-methylethyl)benzaldehyde under acidic or basic conditions . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives involves similar synthetic routes but on a larger scale. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve yields . The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(propan-2-yl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted benzoxazole derivatives .
Scientific Research Applications
2-chloro-5-(propan-2-yl)-1,3-benzoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzoxazole, 2-chloro-5-(1-methylethyl)- involves its interaction with various molecular targets. The compound can form π-π stacking or π-cation interactions with biological molecules, and the oxygen and nitrogen atoms in the oxazole moiety can engage in hydrogen bonding . These interactions enable the compound to modulate the activity of enzymes and proteins involved in critical biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Similar in structure but contains a nitrogen atom instead of oxygen in the heterocyclic ring.
Benzothiazole: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
Benzisoxazole: Similar structure but with different substituents on the benzene ring.
Uniqueness
2-chloro-5-(propan-2-yl)-1,3-benzoxazole is unique due to the presence of both chlorine and isopropyl groups, which enhance its chemical reactivity and biological activity . This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-chloro-5-propan-2-yl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-6(2)7-3-4-9-8(5-7)12-10(11)13-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRFPWOESXFYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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